

Application Notes and Protocols for the In Vitro Use of I-BRD9

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For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BRD9 is a potent and highly selective chemical probe for the bromodomain of Bromodomain-containing protein 9 (BRD9).[1][2][3][4][5] BRD9 is a key component of the non-canonical SWI/SNF (also known as ncBAF) chromatin remodeling complex.[6][7][8] As an epigenetic "reader," BRD9 recognizes acetylated lysine residues on histones, a crucial step in the regulation of gene transcription.[6][7][8] Dysregulation of BRD9 has been implicated in several diseases, including various cancers, making it an attractive therapeutic target.[6][7]

I-BRD9 works by competitively binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby preventing its engagement with chromatin and subsequent modulation of gene expression.[6][7] Its high selectivity, with over 700-fold preference against the Bromodomain and Extra-Terminal domain (BET) family of proteins and 200-fold against the highly homologous BRD7, makes it an invaluable tool for dissecting the specific biological functions of BRD9.[1][2][3][4][5][9][10][11] These application notes provide detailed protocols for the in vitro use of I-BRD9 to investigate its biochemical and cellular activities.

Data Presentation I-BRD9 In Vitro Activity and Selectivity



Parameter	Target	Assay	Value	Reference
pIC50	BRD9	TR-FRET	7.3	[1][5][12]
BRD4 BD1	TR-FRET	5.3	[1][5][12]	
IC50	BRD9	TR-FRET	50 nM	[1]
BRD9	NanoBRET	158 nM	[1][13]	
Endogenous BRD9 (HUT-78 cells)	Chemoproteomic s	79.43 nM	[5]	
pKd	BRD9	BROMOscan	8.7	[1][9]
BRD7	BROMOscan	6.4	[1]	
Kd	BRD9	DiscoveRx	1.9 nM	[13]
BRD7	DiscoveRx	380 nM	[13]	
BRD4 BD1	DiscoveRx	1400 nM	[13]	

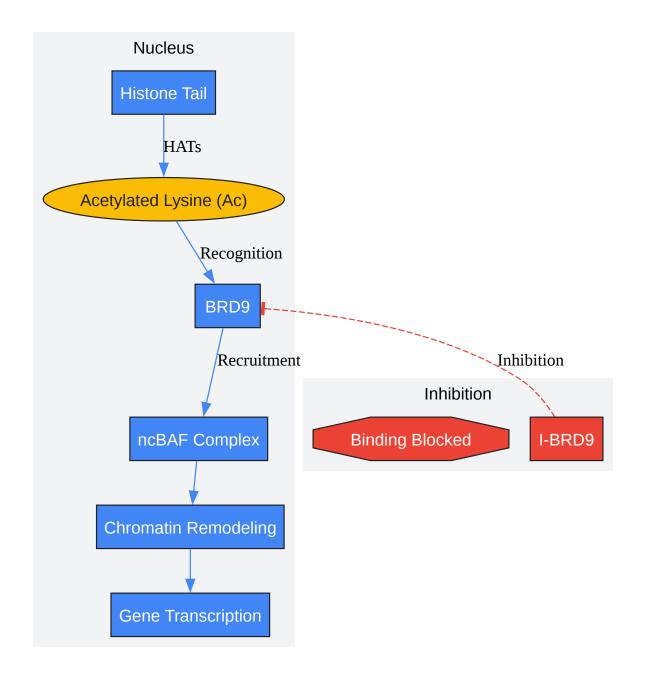
Cellular Activity of I-BRD9



Cell Line	Assay	Effect	Concentration	Reference
Kasumi-1	Gene Expression (qPCR)	Downregulation of CLEC1, DUSP6, FES, SAMSN1	10 μΜ	[2][8][12]
HuLM (Uterine Fibroid)	Cell Proliferation	Dose-dependent inhibition	1-25 μΜ	[14]
LNCaP, VCaP, 22Rv1, C4-2 (Prostate Cancer)	Cell Viability	Dose-dependent reduction (IC50 ~3 μM)	~3 μM	[15]
Human Neonatal Epidermal Melanocytes	Pigmentation	Repression of pigmentation-specific gene expression	Not specified	[16]
Human Monocytes (LPS- stimulated)	Inflammatory Response	Suppression of LPS-induced genes	3 μΜ	[17]

Signaling Pathway and Experimental Workflow Diagrams

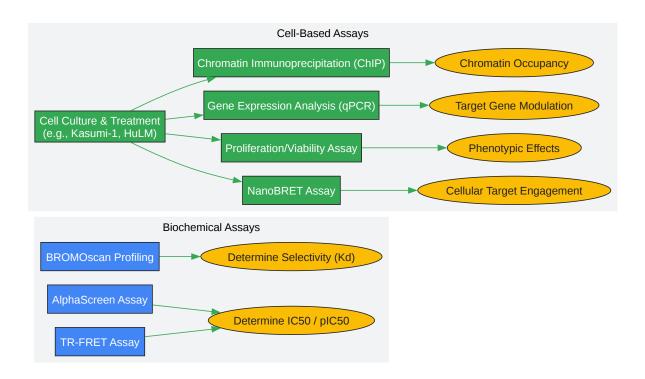




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Caption: BRD9 signaling pathway and point of inhibition by I-BRD9.





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Caption: General experimental workflow for characterizing I-BRD9 in vitro.

Experimental Protocols Biochemical Assay: TR-FRET for I-BRD9 Potency

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the biochemical potency (IC50) of I-BRD9 against the BRD9 bromodomain. The assay measures the disruption of the interaction between a tagged BRD9 protein and an acetylated histone peptide.



Materials:

- Recombinant BRD9 protein (e.g., GST-tagged)
- Biotinylated acetylated histone peptide (e.g., H4K5/8/12/16ac)
- Terbium-conjugated anti-GST antibody (Donor)
- Streptavidin-conjugated fluorophore (e.g., d2) (Acceptor)
- I-BRD9 (dissolved in DMSO)
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- 384-well low-volume plates

Procedure:

- Prepare I-BRD9 Dilutions: Create a serial dilution of I-BRD9 in DMSO, then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
- Prepare Reagent Mix: Prepare a master mix containing the recombinant BRD9 protein and the biotinylated histone peptide in Assay Buffer at 2x the final desired concentration.
- Assay Plate Setup:
 - Add 5 μL of diluted I-BRD9 or DMSO (for positive and negative controls) to the wells of a 384-well plate.
 - Add 5 μL of the BRD9/histone peptide master mix to all wells.
 - For the negative control (no FRET), use Assay Buffer instead of the BRD9/peptide mix.
- Incubation: Gently mix the plate and incubate at room temperature for 30 minutes to allow for compound binding.
- Detection:



- Prepare a detection mix containing the Terbium-anti-GST antibody and Streptavidin-d2 in Assay Buffer.
- \circ Add 10 µL of the detection mix to each well.
- Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
- Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the
 ratio against the logarithm of the I-BRD9 concentration and fit the data to a four-parameter
 logistic model to determine the IC50 value.

Cell-Based Assay: NanoBRET for Cellular Target Engagement

This protocol describes a NanoBRET assay to confirm that I-BRD9 can enter cells and engage with the BRD9 protein. The assay measures the displacement of a BRD9-NanoLuc fusion protein from a HaloTag-Histone fusion protein.[3][10]

Materials:

- HEK293 cells (or other suitable cell line)
- Plasmid encoding BRD9-NanoLuc fusion protein
- Plasmid encoding HaloTag-Histone H3.3 fusion protein
- Transfection reagent (e.g., Lipofectamine)
- Opti-MEM I Reduced Serum Medium
- HaloTag NanoBRET 618 Ligand
- Nano-Glo Luciferase Assay Substrate (Furimazine)
- I-BRD9 (dissolved in DMSO)



White, tissue culture-treated 96-well plates

Procedure:

- Cell Transfection: Co-transfect HEK293 cells with the BRD9-NanoLuc and HaloTag-Histone H3.3 plasmids according to the manufacturer's protocol. Plate the transfected cells into a 96well plate and incubate for 18-24 hours.
- Compound Treatment:
 - Prepare serial dilutions of I-BRD9 in cell culture medium.
 - Add the HaloTag NanoBRET 618 Ligand to the diluted compound solutions.
 - Remove the old medium from the cells and add the compound/ligand mixtures.
- Incubation: Incubate the cells for 18 hours at 37°C in a CO2 incubator.[5]
- Lysis and Signal Detection:
 - Prepare the Nano-Glo Luciferase Assay Reagent by mixing the substrate and buffer.
 - Add the reagent to each well.
- Data Acquisition: Read the plate immediately on a luminometer capable of measuring both donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emission simultaneously.
- Data Analysis: Calculate the NanoBRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the I-BRD9 concentration and fit the curve to determine the cellular IC50 value.

Gene Expression Analysis via qRT-PCR

This protocol details how to assess the effect of I-BRD9 on the expression of target genes, such as CLEC1 and DUSP6, in a relevant cell line like the acute myeloid leukemia cell line Kasumi-1.[8]

Materials:



- Kasumi-1 cells
- Complete cell culture medium (e.g., RPMI-1640 with 20% FBS)
- I-BRD9 (dissolved in DMSO)
- RNA extraction kit (e.g., RNeasy Kit)
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Primers for target genes (e.g., CLEC1, DUSP6, FES, SAMSN1) and a housekeeping gene (e.g., GAPDH, ACTB)
- qPCR-compatible plates and instrument

Procedure:

- Cell Culture and Treatment:
 - Culture Kasumi-1 cells to the desired density.
 - \circ Treat cells with I-BRD9 (e.g., 10 μ M) or DMSO (vehicle control) for a specified time (e.g., 6 hours).[12]
- RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify the RNA and assess its purity.
- cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
- Quantitative PCR (qPCR):
 - Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for a target gene or housekeeping gene, and the qPCR master mix.



- Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
- Data Analysis:
 - Determine the cycle threshold (Ct) for each gene in each sample.
 - Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target Ct_housekeeping).
 - Calculate the change in gene expression relative to the vehicle control using the $\Delta\Delta$ Ct method ($\Delta\Delta$ Ct = Δ Ct treated Δ Ct control).
 - The fold change is calculated as 2^{-4} .

AlphaScreen Assay for Inhibitor Screening

This protocol provides a general framework for an AlphaScreen assay to screen for inhibitors of the BRD9-histone interaction. This high-throughput method is based on the proximity of donor and acceptor beads.[8]

Materials:

- GST-tagged BRD9 protein
- Biotinylated acetylated histone H4 peptide
- Glutathione AlphaLISA Acceptor Beads
- Streptavidin-conjugated Donor Beads
- I-BRD9 (or other test compounds) dissolved in DMSO
- Assay Buffer
- 384-well OptiPlate

Procedure:



- Compound Plating: Add test compounds (like I-BRD9) and DMSO controls to the wells of a 384-well plate.
- Protein-Substrate Incubation:
 - Prepare a master mix of GST-BRD9 and biotinylated histone peptide in Assay Buffer.
 - Add the master mix to the wells containing the compounds.
 - Incubate at room temperature for 30 minutes.[18]
- Acceptor Bead Addition: Add Glutathione AlphaLISA Acceptor Beads (diluted in buffer) to all wells. Incubate for 30-60 minutes at room temperature, protected from light.
- Donor Bead Addition: Add Streptavidin-conjugated Donor Beads (diluted in buffer) to all wells. Incubate for 30-60 minutes at room temperature in the dark.
- Data Acquisition: Read the plate on an AlphaScreen-compatible microplate reader.
- Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the BRD9-histone interaction. Calculate the percent inhibition for each compound concentration and determine IC50 values for active compounds.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions, including reagent concentrations and incubation times, for their specific experimental setup. All work should be conducted in accordance with laboratory safety guidelines. For research use only. Not for use in diagnostic procedures.

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